Mat2A-IN-3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a methionine derivative, followed by its reaction with adenosine triphosphate (ATP) to form the desired compound . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production . Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Mat2A-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Mat2A-IN-3 has a wide range of scientific research applications:
Mechanism of Action
Mat2A-IN-3 inhibits methionine adenosyltransferase 2A by binding to its active site, thereby preventing the conversion of methionine and ATP to S-adenosyl-L-methionine . This inhibition disrupts the methylation processes essential for cell proliferation and survival, making it a potential therapeutic agent for cancer . The molecular targets and pathways involved include the methionine salvage pathway and various methyltransferase enzymes .
Comparison with Similar Compounds
Similar Compounds
AG-270: Another MAT2A inhibitor with similar applications in cancer therapy.
Cycloleucine: An analog of methionine that inhibits MAT2A by competing with methionine for binding.
Uniqueness
Mat2A-IN-3 is unique due to its high selectivity and potency in inhibiting methionine adenosyltransferase 2A, making it a promising candidate for targeted cancer therapy . Its ability to disrupt specific methylation pathways without affecting other cellular processes sets it apart from other inhibitors .
Properties
Molecular Formula |
C24H16F5N5O3 |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
8-[4-(difluoromethoxy)phenyl]-6-(2-methylindazol-5-yl)-2-(2,2,2-trifluoroethoxy)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H16F5N5O3/c1-33-10-14-8-16(4-7-18(14)32-33)34-11-15-9-30-23(36-12-24(27,28)29)31-20(15)19(21(34)35)13-2-5-17(6-3-13)37-22(25)26/h2-11,22H,12H2,1H3 |
InChI Key |
NMLFVOGTUAFIMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)OC(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.